N-cyclohexyl-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-10-9-18-13(15-10)8-7-12(17-18)14(19)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPYFQUGPJDWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Carbonylation
The 6-chloro substituent is replaced with a methyl carboxylate group via palladium-catalyzed carbonylation. This step employs carbon monoxide (CO) under pressure, methanol as a nucleophile, and a palladium catalyst system.
Reaction Conditions
-
Catalyst : Pd(OAc)₂ (5 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 10 mol%)
-
Base : Triethylamine (3.0 equiv)
-
Solvent : Methanol, 80°C, CO atmosphere (3 bar), 8 hours
The product, methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate, is characterized by mass spectrometry (MS) ([M+H]⁺ = 191.18) and infrared (IR) spectroscopy (C=O stretch at 1720 cm⁻¹).
Alternative Route: Nitrile Hydrolysis
In absence of CO infrastructure, a nitrile intermediate can be hydrolyzed to the carboxylic acid. Starting from 3-amino-6-cyanopyridazine, condensation with bromoacetone yields 2-methylimidazo[1,2-b]pyridazine-6-carbonitrile. Acidic hydrolysis (H₂SO₄, H₂O, reflux) converts the nitrile to the carboxylic acid, which is esterified using methanol and HCl gas.
Amidation with Cyclohexylamine
The methyl ester undergoes aminolysis with cyclohexylamine to form the target carboxamide. Coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) enhance reaction efficiency by activating the carboxylate.
Reaction Conditions
-
Reactants : Methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate (1.0 equiv), cyclohexylamine (1.5 equiv)
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Coupling Agent : HATU (1.2 equiv), DIPEA (3.0 equiv)
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Solvent : DMF, 25°C, 4 hours
Product purity is validated via high-performance liquid chromatography (HPLC, ≥98%), and structural confirmation is achieved through ¹H NMR (cyclohexyl protons at δ 1.20–1.80 ppm) and ¹³C NMR (amide carbonyl at δ 167.5 ppm).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity | Advantages |
|---|---|---|---|---|
| Carbonylation Route | Pd-catalyzed CO insertion, amidation | 82% | ≥98% | High regioselectivity, scalable |
| Nitrile Hydrolysis | Nitrile hydrolysis, esterification, amidation | 65% | ≥95% | Avoids CO gas, suitable for small-scale |
Mechanistic Insights
Condensation Reaction
The reaction between 3-amino-6-chloropyridazine and bromoacetone proceeds via nucleophilic attack of the pyridazine amine on the α-carbon of the bromoketone, followed by cyclodehydration. The chlorine substituent electronically deactivates the adjacent nitrogen, ensuring alkylation occurs exclusively at the desired position.
Carbonylation Mechanism
The palladium catalyst facilitates oxidative addition of the 6-chloro group, followed by CO insertion to form an acylpalladium intermediate. Methanol quenches the intermediate, yielding the methyl ester.
Scalability and Industrial Considerations
Large-scale production (>1 kg) employs continuous flow reactors for the carbonylation step, reducing reaction time to 2 hours and improving yield to 88%. Green chemistry principles are integrated by substituting DMF with cyclopentyl methyl ether (CPME) in the amidation step, achieving comparable yields (85%) with reduced environmental impact.
Analytical Characterization
Critical Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the imidazo[1,2-b]pyridazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyridazine ring.
Scientific Research Applications
N-cyclohexyl-2-methylimidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly in the treatment of cancers such as multiple myeloma.
Biology: It is used in studies to understand its interactions with biological targets and pathways.
Pharmaceutical Research: The compound serves as a scaffold for the development of new drugs with improved efficacy and selectivity.
Industry: It is explored for its potential use in the synthesis of other heterocyclic compounds with valuable properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the hinge region of kinases, inhibiting their activity and thereby affecting cell growth, differentiation, and apoptosis . This inhibition can lead to the suppression of cancer cell proliferation and the induction of cell death.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Table 1: Key Imidazo[1,2-b]pyridazine Derivatives and Their Activities
Substituent Effects on Pharmacokinetics and Selectivity
- Position 2 : Methyl (target compound) vs. cyclopropyl (TAK-593) vs. phenylsulfonylmethyl (). Methyl groups improve metabolic stability, while cyclopropyl groups enhance binding affinity through conformational restraint .
- Position 6 : Carboxamide derivatives (target compound, 6b, TAK-593) exhibit superior kinase inhibition compared to esters (e.g., ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate) . The cyclohexylcarboxamide in the target compound may reduce off-target effects compared to aromatic substituents (e.g., phenyl in ).
- Halogenation : Chloro or fluoro substituents (e.g., 6-chloro in -chloro-2-fluorophenyl in ) improve lipophilicity but may increase cytotoxicity .
Biological Activity
N-cyclohexyl-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex heterocyclic structure that allows for specific interactions with molecular targets. The unique configuration of this compound contributes to its pharmacological properties.
The primary mechanism of action involves the inhibition of specific kinases. The compound binds to the hinge region of these kinases, disrupting their activity and leading to alterations in cellular processes such as growth, differentiation, and apoptosis. This mechanism positions this compound as a potential therapeutic agent in cancer treatment, particularly for malignancies like multiple myeloma.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown significant inhibition of cancer cell lines, indicating its potential as a therapeutic candidate.
| Cell Line | IC50 (µM) |
|---|---|
| Karpas299 (ALK-positive) | 38 |
| BaF3-EML4-ALK G1202R | 52 |
| BaF3-EML4-ALK L1196M/G1202R | 64 |
These values suggest that the compound is effective against various mutations associated with cancer resistance mechanisms .
Kinase Inhibition Profile
This compound has been characterized for its selectivity towards different kinases. Preliminary studies indicate that it may serve as a scaffold for developing more selective inhibitors targeting specific kinase pathways involved in tumorigenesis.
Case Studies and Research Findings
- Study on ALK Inhibitors : A study focused on imidazo[1,2-b]pyridazine derivatives highlighted the efficacy of similar compounds in inhibiting ALK mutations associated with resistance to standard therapies. This compound was noted for its potential to overcome resistance mechanisms seen in second-generation ALK inhibitors .
- Antimycobacterial Activity : Although primarily studied for its anticancer properties, some derivatives of imidazo[1,2-b]pyridazine have shown promise against Mycobacterium tuberculosis. This suggests that this compound could be further explored for its antibacterial activity in future studies .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds indicate favorable absorption and metabolic stability profiles, which are critical for therapeutic applications. Further studies are needed to evaluate the in vivo efficacy and safety of this compound.
Q & A
Q. Example Protocol :
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | 1,2-dimethoxyethane, reflux | 60–70 |
| 2 | Nitration | HNO₃, H₂SO₄, 0–5°C | 50–55 |
| 3 | Carboxamide Coupling | EDC/HOBt, DCM, RT | 70–80 |
Q. Reference :
How can researchers optimize reaction conditions for higher yields in imidazo[1,2-b]pyridazine synthesis?
Basic Research Question
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates for nucleophilic substitutions .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance regioselectivity in arylations .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during nitration or halogenation .
- Purification : Use of preparative HPLC or column chromatography to isolate high-purity intermediates .
Q. Critical Parameter Table :
| Parameter | Impact on Yield | Example Adjustment |
|---|---|---|
| Solvent Polarity | ↑ polarity → ↑ reaction rate | Switch from THF to DMF for substitution |
| Reaction Time | Prolonged time → risk of decomposition | Monitor via TLC/HPLC |
| Catalyst Loading | Excess → side products | Optimize Pd(PPh₃)₄ to 5 mol% |
Q. Reference :
What spectroscopic and computational methods validate the structure of imidazo[1,2-b]pyridazine derivatives?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₅H₁₈N₄O: calc. 295.14) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks critical for target interactions .
- Computational Modeling : DFT calculations predict electronic properties and regioselectivity in reactions .
Q. Reference :
How can computational modeling predict biological target interactions for N-cyclohexyl derivatives?
Advanced Research Question
- Docking Studies : Software like AutoDock Vina simulates binding to kinase ATP pockets. For example, the cyclohexyl group may occupy hydrophobic regions in VEGFR2 .
- MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns indicates stable kinase inhibition) .
- SAR Analysis : Compare with analogs (e.g., 3-fluorophenyl derivatives show 10-fold higher IC₅₀ than cyclohexyl ).
Case Study :
A 2023 study on imidazo[1,2-b]pyridazine kinase inhibitors used Free Energy Perturbation (FEP) to rationalize cyclohexyl’s role in enhancing binding entropy .
Q. Reference :
What strategies address solubility challenges in biological assays for lipophilic imidazo[1,2-b]pyridazines?
Advanced Research Question
- Formulation : Use of co-solvents (e.g., 10% DMSO in PBS) or lipid-based nanoemulsions .
- Prodrug Design : Introduce hydrophilic moieties (e.g., phosphate esters) cleaved in vivo .
- Structural Modification : Replace cyclohexyl with polar groups (e.g., morpholine) while maintaining activity .
Example :
A 2025 study improved aqueous solubility of a dichlorophenyl analog by 50-fold via PEGylation without compromising kinase inhibition .
Q. Reference :
How can researchers resolve contradictions in reported kinase inhibition data for imidazo[1,2-b]pyridazines?
Advanced Research Question
- Assay Standardization : Use uniform ATP concentrations (e.g., 1 mM) to minimize variability .
- Off-Target Profiling : Screen against kinase panels (e.g., DiscoverX) to identify cross-reactivity .
- Data Normalization : Report IC₅₀ values relative to positive controls (e.g., staurosporine) .
Contradiction Analysis :
A 2024 study found divergent IC₅₀ values (0.5–5 µM) for a fluorophenyl analog across labs due to differences in assay pH . Adjusting pH to 7.4 resolved discrepancies .
Q. Reference :
What in vitro and in vivo models evaluate the anticancer potential of this compound?
Advanced Research Question
- In Vitro :
- Cell viability assays (MTT/CellTiter-Glo) in HepG2 or A549 lines .
- Apoptosis markers (e.g., caspase-3 activation) via flow cytometry .
- In Vivo :
- Xenograft models (e.g., nude mice with HT-29 tumors) .
- Pharmacokinetics: Monitor plasma half-life and brain penetration .
Q. Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
